molecular formula C16H36ClNO B12724002 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride CAS No. 113060-11-0

1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride

Cat. No.: B12724002
CAS No.: 113060-11-0
M. Wt: 293.9 g/mol
InChI Key: PZNSXEGDODLWLT-UHFFFAOYSA-M
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Description

1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic decyloxy chain and a positively charged ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N,N,N-trimethylpropanamine) and decyl chloride.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Procedure: The tertiary amine is mixed with decyl chloride in a solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives.

    Hydrolysis: The primary products are the corresponding alcohol and hydrochloric acid.

Scientific Research Applications

1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is primarily based on its surfactant properties. The compound can interact with lipid bilayers in cell membranes, leading to membrane disruption and increased permeability. This makes it useful in applications where cell lysis or membrane penetration is required. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane fluidity and integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, 3-(decyloxy)-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
  • 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts

Uniqueness

1-Propanaminium, 3-(decyloxy)-N,N,N-trimethyl-, chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group. This structure provides it with excellent surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds. Additionally, its chloride counterion can be easily replaced, allowing for the synthesis of various derivatives with tailored properties.

Properties

CAS No.

113060-11-0

Molecular Formula

C16H36ClNO

Molecular Weight

293.9 g/mol

IUPAC Name

3-decoxypropyl(trimethyl)azanium;chloride

InChI

InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-15-18-16-13-14-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

PZNSXEGDODLWLT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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